molecular formula C21H22FN3O3 B2941675 1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1208886-90-1

1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2941675
CAS RN: 1208886-90-1
M. Wt: 383.423
InChI Key: ZHNRRDSSINXWSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution, and the methoxy-methylphenyl group could be introduced via a Friedel-Crafts alkylation. The propoxy group and the pyrazole carboxamide group could be introduced in later steps, possibly through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and methoxy-methylphenyl groups are both aromatic and would contribute to the overall stability of the molecule. The propoxy group is an ether and would be expected to be fairly flexible. The pyrazole carboxamide group is a heterocycle and would likely contribute to the polarity of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the fluorophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction. The ether group could potentially be cleaved under acidic conditions. The pyrazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl and methoxy-methylphenyl groups would likely make the compound relatively non-polar and lipophilic. The pyrazole carboxamide group, on the other hand, would likely make the compound more polar and potentially capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide, as part of the broader family of pyrazole derivatives, has been the subject of various scientific research studies focusing on its synthesis, structural characterization, and potential biological activities. Research in this area has led to the development of novel pyrazole derivatives through diverse synthetic pathways, aiming at exploring their possible therapeutic applications.

  • Synthetic Pathways and Structural Elucidation : Studies have detailed the synthesis of various pyrazole derivatives, including methods that involve the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, yielding pyrazolo[1,5-a]pyrimidine derivatives among others. These compounds are characterized using techniques like elemental analysis, IR, MS, 1H-NMR, and 13C-NMR, providing a deep understanding of their molecular structures (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Biological Activities

The exploration of the biological activities of pyrazole derivatives encompasses their cytotoxic effects against various cell lines, contributing valuable insights into their potential as therapeutic agents.

  • In Vitro Cytotoxic Activity : Certain pyrazole compounds have been screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, shedding light on their potential for cancer therapy applications. This research points to the cytotoxic potentials of these compounds, highlighting their relevance in the development of new anticancer therapies (Hassan, Hafez, & Osman, 2014).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential uses in pharmaceutical or agrochemical contexts. Additionally, studying its physical and chemical properties could provide insights into how similar compounds behave .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-4-11-28-19-13-25(16-8-6-15(22)7-9-16)24-20(19)21(26)23-17-12-14(2)5-10-18(17)27-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNRRDSSINXWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide

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